Cas no 2241138-48-5 (8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid)

8,8-Dioxo-8λ⁶-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic sulfonamide compound featuring a unique fused ring structure combining a thiazine and azabicyclo[3.2.1]octane scaffold. This structure confers stability and reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The sulfone and carboxylic acid functional groups enhance its versatility in derivatization and conjugation reactions. Its rigid bicyclic framework may also contribute to stereochemical control in asymmetric synthesis. The compound’s well-defined heterocyclic architecture is of interest in medicinal chemistry for probing structure-activity relationships in drug discovery.
8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid structure
2241138-48-5 structure
商品名:8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid
CAS番号:2241138-48-5
MF:C7H11NO4S
メガワット:205.23154091835
CID:6037141
PubChem ID:138005722

8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • INDEX NAME NOT YET ASSIGNED
    • 8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid
    • 8-Thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid 8,8-dioxide
    • 2241138-48-5
    • EN300-1719042
    • E?-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
    • 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
    • 8,8-dioxo-8
    • Z3214816499
    • インチ: 1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10)
    • InChIKey: BBAVFERODPJBFD-UHFFFAOYSA-N
    • ほほえんだ: S1(C2(C(=O)O)CCCN1CC2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 205.04087901g/mol
  • どういたいしつりょう: 205.04087901g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.59±0.1 g/cm3(Predicted)
  • ふってん: 406.0±47.0 °C(Predicted)
  • 酸性度係数(pKa): 3.23±0.20(Predicted)

8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1719042-5.0g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
5g
$3189.0 2023-06-04
Enamine
EN300-1719042-10.0g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
10g
$4729.0 2023-06-04
Enamine
EN300-1719042-10g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
10g
$4729.0 2023-09-20
Enamine
EN300-1719042-5g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
5g
$3189.0 2023-09-20
1PlusChem
1P01FJA6-50mg
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
50mg
$368.00 2023-12-18
1PlusChem
1P01FJA6-100mg
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
100mg
$536.00 2023-12-18
Aaron
AR01FJII-250mg
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
250mg
$776.00 2025-02-17
1PlusChem
1P01FJA6-10g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
10g
$5907.00 2023-12-18
Enamine
EN300-1719042-0.05g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
0.05g
$256.0 2023-09-20
Enamine
EN300-1719042-0.5g
8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
2241138-48-5 95%
0.5g
$858.0 2023-09-20

8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acid 関連文献

8,8-dioxo-8lambda6-thia-1-azabicyclo3.2.1octane-5-carboxylic acidに関する追加情報

Research Brief on 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic Acid (CAS: 2241138-48-5)

In recent years, the compound 8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 2241138-48-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic sulfonamide derivative exhibits unique structural and pharmacological properties, making it a promising candidate for drug development. The compound's core structure, featuring a sulfone group and a carboxylic acid moiety, allows for versatile interactions with biological targets, particularly in the context of enzyme inhibition and antibacterial activity.

Recent studies have focused on the synthesis and optimization of 8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid derivatives to enhance their bioavailability and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's potential as a β-lactamase inhibitor, which could be pivotal in combating antibiotic-resistant bacterial strains.

In addition to its antibacterial applications, research has explored the compound's role in modulating inflammatory pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid exhibit selective inhibition of cyclooxygenase-2 (COX-2), suggesting potential utility in treating chronic inflammatory conditions. These findings underscore the compound's multifaceted pharmacological profile and its relevance to both infectious and non-communicable diseases.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid. Recent computational modeling studies have provided insights into structure-activity relationships (SAR), enabling more targeted modifications. For instance, a 2024 study utilized molecular docking simulations to identify key interactions between the compound and its biological targets, paving the way for the design of next-generation derivatives with improved efficacy and reduced off-target effects.

In conclusion, 8,8-dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid represents a promising scaffold for drug discovery, with applications spanning antibacterial and anti-inflammatory therapies. Ongoing research aims to address current limitations and unlock its full therapeutic potential, positioning it as a key player in the future of precision medicine.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd